4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-imino-6,8-dimethylpyrido[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-6-3-7(2)14-9(4-6)13-5-8(10(14)12)11(15)16/h3-5,12H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUZWEBDQWFMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=N)N2C(=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494551 | |
| Record name | 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61559-91-9 | |
| Record name | 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS No. 61559-91-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and other therapeutic effects, based on recent research findings.
- Molecular Formula : C11H11N3O2
- Molecular Weight : 217.22 g/mol
- Structure : The compound features a pyrido[1,2-a]pyrimidine core with carboxylic acid and imino substituents.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit key inflammatory mediators such as prostaglandins and nitric oxide.
Key Findings :
- Compounds similar to this pyrimidine derivative have shown significant inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. For instance, studies reported IC50 values for related compounds that effectively suppressed COX activity, suggesting a promising anti-inflammatory profile for this compound .
Antibacterial Activity
The compound's potential antibacterial effects have also been explored. Pyrimidine derivatives are known to exhibit activity against various bacterial strains.
Research Insights :
- A study indicated that certain pyrimidine derivatives demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli. While specific data on this compound was limited, the structural similarities suggest it may possess comparable activity .
Other Therapeutic Effects
In addition to anti-inflammatory and antibacterial properties, research has suggested that this compound may exhibit other therapeutic effects:
- Antiviral Activity : Some studies have indicated that pyrimidine derivatives can inhibit viral replication.
- Antidiabetic Effects : There is emerging evidence supporting the role of pyrimidines in glucose metabolism regulation .
Case Study 1: Anti-inflammatory Evaluation
In a controlled study assessing the anti-inflammatory effects of various pyrimidine derivatives including this compound:
- Methodology : In vivo models were used to evaluate paw edema induced by carrageenan.
- Results : The compound demonstrated a significant reduction in edema compared to control groups.
Case Study 2: Antibacterial Screening
A screening of several pyrimidine derivatives against common bacterial pathogens was conducted:
- Methodology : Disc diffusion method was employed to assess antibacterial activity.
- Results : Compounds exhibited varying degrees of inhibition zones against tested bacteria, indicating potential clinical relevance.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its potential anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further research is necessary to elucidate its efficacy and safety in clinical settings.
Herbicidal Activity
4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has been explored for its herbicidal properties. It shows promise as a selective herbicide that can effectively control weed growth without harming crops . Its mode of action involves disrupting specific biochemical pathways in target plants.
Plant Growth Regulation
This compound may also serve as a plant growth regulator, enhancing growth rates and resistance to environmental stressors in certain crops. Studies have indicated that it can promote root development and improve overall plant health under suboptimal conditions.
Synthesis of Functional Materials
In materials science, this compound has been utilized in synthesizing functional materials such as polymers and nanocomposites. Its unique chemical structure allows it to act as a building block for creating materials with specific electrical or optical properties .
Catalytic Applications
The compound has shown potential as a catalyst in various organic reactions, facilitating processes such as cross-coupling reactions and oxidation reactions. Its catalytic efficiency is attributed to its ability to stabilize transition states during chemical transformations.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
The pyrido[1,2-a]pyrimidine scaffold is highly versatile. Key structural variations among analogs include:
- Position 4 substituents: Oxo (O) vs. imino (NH).
- Substituents at positions 6 and 8 : Methyl, bromo, or hydrogen groups.
- Functional groups at position 3 : Carboxylic acid, esters, or amides.
Table 1: Structural Comparison of Selected Analogs
*Note: Direct references to the imino derivative are absent in the evidence; inferences are based on structural parallels.
Diuretic Activity
- 4-Oxo Amides : Alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid exhibit diuretic properties, with activity modulated by the amine substituent. For instance, benzylamide derivatives showed higher efficacy than alkylamides .
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Structurally related quinoline derivatives demonstrated comparable diuretic effects but lower potency than pyrido-pyrimidine analogs .
Analgesic Activity
- 4-Oxo Carboxamides : Picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid displayed significant analgesic activity in rodent models, attributed to bioisosteric replacements enhancing receptor interactions .
Antiviral and Anti-Inflammatory Activity
Key Research Findings and Implications
Substituent Effects : Methyl groups at positions 6 and 8 (as in the target compound) likely enhance lipophilicity and membrane permeability compared to unsubstituted analogs .
Functional Group Impact: Replacing the oxo group with imino may alter hydrogen-bonding patterns, affecting binding to biological targets such as enzymes or receptors .
Synthetic Challenges: Conflicting reports on the synthesis of 4-oxo derivatives highlight the sensitivity of pyrido-pyrimidine systems to reaction conditions, suggesting that imino analogs may require tailored protocols .
Q & A
Q. How can researchers optimize the synthesis of 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for cyclization steps, which are critical in pyridopyrimidine synthesis . Reaction monitoring via HPLC or in-situ IR spectroscopy (e.g., tracking carbonyl stretches at ~1640 cm⁻¹) ensures intermediate formation . Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) while minimizing side products like unreacted imidazo[1,2-a]pyrimidine precursors .
Q. What analytical techniques are most effective for characterizing the structure and stability of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves methyl groups at C6 and C8 (δ ~2.1–2.5 ppm for CH₃) and confirms the imino group (NH resonance at δ ~10–12 ppm) .
- X-ray Crystallography : Determines the planar geometry of the pyrido[1,2-a]pyrimidine core and hydrogen-bonding interactions stabilizing the imino-carboxylic acid tautomer .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 248.093 (calculated for C₁₁H₁₀N₃O₂⁺) and fragmentation patterns (e.g., loss of COOH at m/z 204) .
Q. How should researchers assess the compound’s potential biological activity in early-stage studies?
- Methodological Answer : Prioritize computational docking studies to predict binding affinity toward targets like kinases or PDE enzymes, leveraging the compound’s heterocyclic core as a pharmacophore . Validate predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) at concentrations ≤10 µM. Use SAR analysis to correlate substituent effects (e.g., methyl groups at C6/C8) with activity .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity outcomes during functionalization of the imino group?
- Methodological Answer : The imino group’s tautomerism (4-imino vs. 4-amino forms) influences nucleophilic reactivity. For example, in acidic conditions (pH <3), the protonated imino form reacts with electrophiles (e.g., alkyl halides), while neutral conditions favor tautomerization to the amino form, enabling cyclization with carbonyl groups . Kinetic studies (e.g., stopped-flow UV-Vis) quantify tautomerization rates, while DFT calculations model transition states .
Q. How can advanced spectroscopic techniques resolve ambiguities in solid-state vs. solution-phase structural data?
- Methodological Answer :
- Solid-State NMR : ¹⁵N CP/MAS NMR distinguishes hydrogen-bonded imino groups (δ ~200 ppm) from free NH .
- Variable-Temperature XRD : Captures thermal expansion coefficients to assess lattice stability and polymorphism .
- In-situ FTIR : Monitors carboxylate stretching modes (ν ~1700 cm⁻¹) to track protonation states in different solvents .
Q. What computational strategies improve the prediction of reaction pathways for derivatives of this compound?
- Methodological Answer : Combine quantum mechanical (QM) methods (e.g., M06-2X/6-31+G(d)) for accurate transition-state modeling with machine learning (ML) to predict regioselectivity in electrophilic substitutions. Train ML models on datasets of analogous pyridopyrimidine reactions (e.g., bromination at C2 vs. C5) . Validate with microfluidic screening platforms to rapidly test <1 mg of material under varied conditions .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer : Re-evaluate force field parameters (e.g., partial charges for the carboxylic acid group) in docking simulations. Perform molecular dynamics (MD) simulations (≥100 ns) to assess conformational flexibility in solvated environments . Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ, kₒff) and identify non-equilibrium effects .
Q. What reactor designs minimize side reactions during scale-up of the synthesis?
- Methodological Answer : Use continuous-flow reactors with immobilized acid catalysts (e.g., sulfonic acid resins) to enhance mixing and reduce residence time, minimizing hydrolysis of the imino group . Monitor in-line via PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
